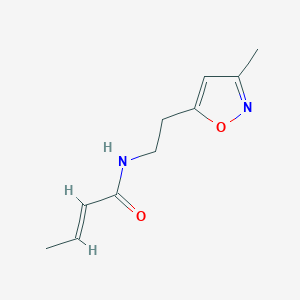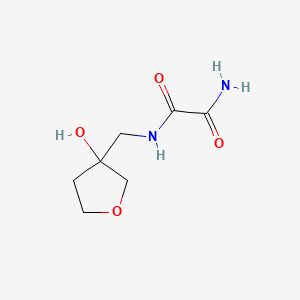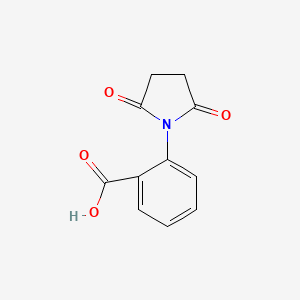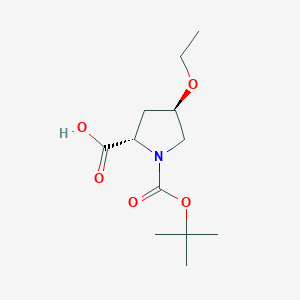
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide, commonly known as MIPEP or MIBE, is a small molecule inhibitor that targets the mitochondrial peptidase, a protease involved in the processing of mitochondrial proteins. MIPEP has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Mechanism Of Action
MIPEP targets the mitochondrial peptidase, a protease involved in the processing of mitochondrial proteins. By inhibiting the mitochondrial peptidase, MIPEP disrupts mitochondrial protein processing, leading to mitochondrial dysfunction and ultimately cell death in cancer cells. In neurodegenerative disorders, MIPEP protects against mitochondrial dysfunction and oxidative stress by reducing the accumulation of damaged proteins in the mitochondria. In metabolic disorders, MIPEP improves glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress in the liver.
Biochemical And Physiological Effects
MIPEP has been shown to have various biochemical and physiological effects. In cancer cells, MIPEP induces apoptosis by disrupting mitochondrial protein processing and causing mitochondrial dysfunction. In neurodegenerative disorders, MIPEP protects against mitochondrial dysfunction and oxidative stress by reducing the accumulation of damaged proteins in the mitochondria. In metabolic disorders, MIPEP improves glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress in the liver.
Advantages And Limitations For Lab Experiments
MIPEP has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and modify. MIPEP has also been extensively studied for its potential therapeutic applications in various diseases. However, MIPEP also has limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. MIPEP also has potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for MIPEP research. In cancer research, MIPEP could be further studied for its potential as a cancer therapeutic in combination with other cancer treatments. In neurodegenerative disorder research, MIPEP could be further studied for its potential as a neuroprotective agent in various neurodegenerative disorders. In metabolic disorder research, MIPEP could be further studied for its potential as a therapeutic agent in various metabolic disorders. Additionally, the development of MIPEP analogs with improved solubility and specificity could enhance its potential as a therapeutic agent.
Synthesis Methods
MIPEP is synthesized through a multistep process involving the reaction of 3-methylisoxazole-5-carboxylic acid with ethylamine to form the corresponding amide. The amide is then subjected to a Horner-Wadsworth-Emmons reaction with but-2-enal to produce the final product, MIPEP.
Scientific Research Applications
MIPEP has been extensively studied for its potential therapeutic applications. In cancer research, MIPEP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MIPEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disorder research, MIPEP has been shown to protect against mitochondrial dysfunction and oxidative stress in models of Parkinson's disease and Alzheimer's disease. MIPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In metabolic disorder research, MIPEP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. MIPEP has also been shown to reduce inflammation and oxidative stress in models of nonalcoholic fatty liver disease.
properties
IUPAC Name |
(E)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-10(13)11-6-5-9-7-8(2)12-14-9/h3-4,7H,5-6H2,1-2H3,(H,11,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBHZAEBICYRU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455273.png)
![ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)


![N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2455280.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)
![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)



![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)